molecular formula C9H9BrO2 B1375425 1-(5-Bromo-2-hydroxyphenyl)propan-2-one CAS No. 1379315-77-1

1-(5-Bromo-2-hydroxyphenyl)propan-2-one

Cat. No. B1375425
M. Wt: 229.07 g/mol
InChI Key: TYEBFUIZNHQJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-hydroxyphenyl)propan-2-one, also known as 5-bromo-2-hydroxybenzaldehyde, is a compound of interest to scientists due to its potential applications in a variety of fields. This compound can be synthesized from the reaction of 5-bromo-2-hydroxybenzoic acid and a base. It is a colorless solid with a melting point of 78-80°C, and is soluble in ethanol, methanol, and acetone.

Scientific Research Applications

Synthesis and Characterization

1-(5-Bromo-2-hydroxyphenyl)propan-2-one serves as a precursor in the synthesis of various chemical compounds with potential applications in scientific research. A notable study involves the synthesis, characterization, and antimicrobial studies of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes. These complexes were characterized using various spectroscopic methods and screened for antimicrobial activity, showing moderate to excellent activity against tested bacteria and fungi (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

Antimicrobial Activity

The transition metal complexes derived from 1-(5-Bromo-2-hydroxyphenyl)propan-2-one exhibit promising antimicrobial properties. These complexes have been found to possess moderate to excellent antimicrobial activity against a range of bacteria and fungi, indicating their potential as metal-derived drugs (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).

Biological Evaluation

Moreover, the compound and its derivatives have been explored for biological evaluations beyond antimicrobial activity. Studies focusing on the synthesis, characterization, and biological screening of derivatives highlight the broad scope of research applications, from exploring novel antimicrobial agents to investigating potential pharmacological properties (Korde, 2020).

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEBFUIZNHQJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxyphenyl)propan-2-one

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